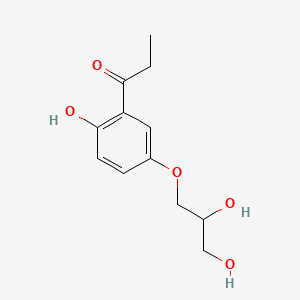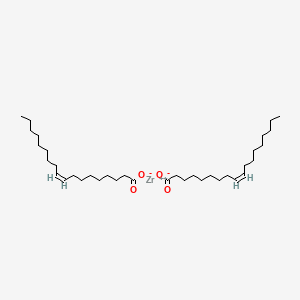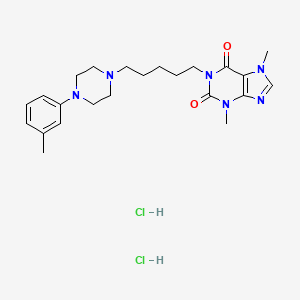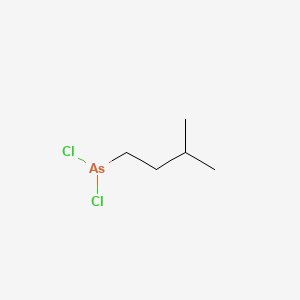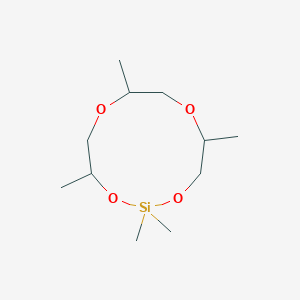
2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane: is a chemical compound with the molecular formula C11H24O4Si . It is a cyclic organosilicon compound that features a silicon atom bonded to four oxygen atoms, forming a unique structure. This compound is known for its stability and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane typically involves the reaction of silicon-containing precursors with organic compounds under controlled conditions. One common method is the reaction of tetraethyl orthosilicate with This compound in the presence of a catalyst such as hydrochloric acid . The reaction is carried out at elevated temperatures to facilitate the formation of the desired cyclic structure.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding silicon-oxygen compounds.
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The silicon atom in the compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like or .
Major Products Formed:
Oxidation: Silicon-oxygen compounds.
Reduction: Silicon-hydrogen compounds.
Substitution: Various silicon-containing derivatives.
Aplicaciones Científicas De Investigación
2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the study of silicon-oxygen chemistry and the development of new materials.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential therapeutic applications, including as a component in the formulation of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with oxygen, leading to the formation of silicon-oxygen networks. These networks can interact with biological molecules, potentially influencing cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacyclododecane
- 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacyclotridecane
- 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacyclotetradecane
Comparison: 2,2,4,7,10-Pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane is unique due to its specific ring size and the presence of five methyl groups. This structure imparts distinct chemical properties, such as increased stability and reactivity compared to other similar compounds. The presence of multiple oxygen atoms in the ring also enhances its ability to participate in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
84332-76-3 |
|---|---|
Fórmula molecular |
C11H24O4Si |
Peso molecular |
248.39 g/mol |
Nombre IUPAC |
2,2,4,7,10-pentamethyl-1,3,6,9-tetraoxa-2-silacycloundecane |
InChI |
InChI=1S/C11H24O4Si/c1-9-6-12-10(2)8-14-16(4,5)15-11(3)7-13-9/h9-11H,6-8H2,1-5H3 |
Clave InChI |
GHXLVBXHSVWTGW-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(CO[Si](OC(CO1)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


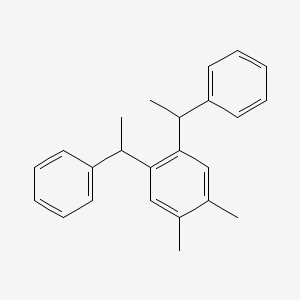
![[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate](/img/structure/B13794616.png)

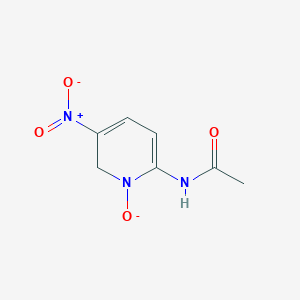
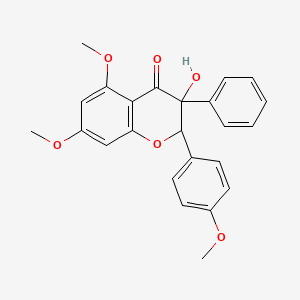
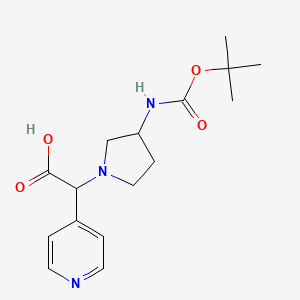
![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
